![molecular formula C15H15NO4S B12519374 2-[4-(Benzylamino)phenyl]sulfonylacetic acid CAS No. 653588-50-2](/img/structure/B12519374.png)
2-[4-(Benzylamino)phenyl]sulfonylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzylamino)phenyl]sulfonylacetic acid is an organic compound with the molecular formula C15H15NO4S This compound is characterized by the presence of a benzylamino group attached to a phenyl ring, which is further connected to a sulfonylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzylamino)phenyl]sulfonylacetic acid typically involves the following steps:
Formation of the Benzylamino Group: The initial step involves the reaction of benzylamine with a suitable precursor, such as 4-nitrobenzyl chloride, under basic conditions to form 4-(benzylamino)benzyl chloride.
Sulfonylation: The next step involves the sulfonylation of the intermediate product using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This results in the formation of 2-[4-(benzylamino)phenyl]sulfonyl chloride.
Acetylation: The final step involves the acetylation of the sulfonyl chloride intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Benzylamino)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
2-[4-(Benzylamino)phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzylamino)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to modulation of their activity. The sulfonylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzylamino)benzoic acid
- 2-(Benzylamino)phenylacetic acid
- 4-(Benzylamino)phenylsulfonamide
Uniqueness
2-[4-(Benzylamino)phenyl]sulfonylacetic acid is unique due to the presence of both benzylamino and sulfonylacetic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
653588-50-2 |
|---|---|
Formule moléculaire |
C15H15NO4S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-[4-(benzylamino)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)11-21(19,20)14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18) |
Clé InChI |
YIIMFUHHFMAKDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
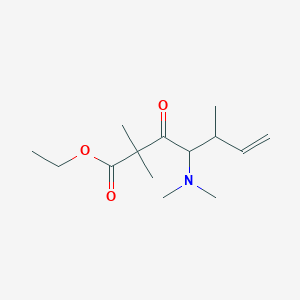
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
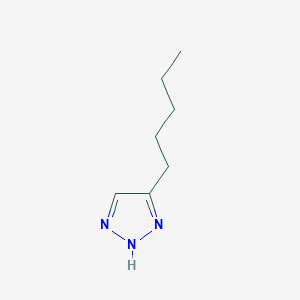
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)
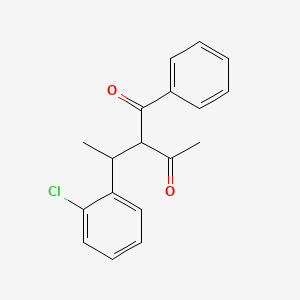

![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
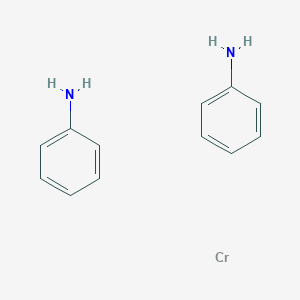
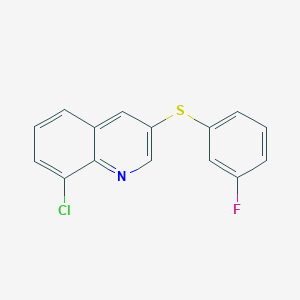
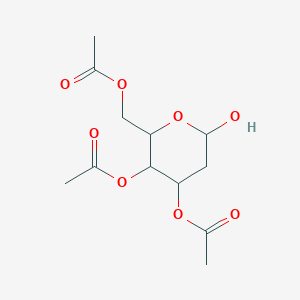
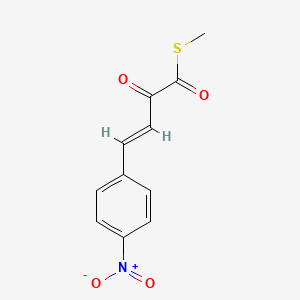
silane](/img/structure/B12519380.png)
